Lipophilicity (XLogP3) Comparison: Target vs. N-Butyl and N-Phenyl Analogues
The target compound has a computed XLogP3 of 3.2, positioning it between the N-butyl analogue (XLogP3 = 3.4) and the N-phenyl analogue (XLogP3 = 3.7) [1][2][3]. This intermediate lipophilicity, achieved through the trifluoroethyl group rather than a larger alkyl or aryl substituent, is designed to balance membrane permeability with aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-butyl analogue: XLogP3 = 3.4; N-phenyl analogue: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = -0.2 vs. N-butyl; ΔXLogP3 = -0.5 vs. N-phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem release 2021.05.07 or 2025.09.15 |
Why This Matters
For in vitro and in vivo assays, a compound with an XLogP3 close to 3.0 is expected to have improved aqueous solubility compared to more lipophilic analogues, reducing the likelihood of aggregation and non-specific binding, which is critical for reliable screening data.
- [1] PubChem. N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide; CID 45505284. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45505284 (accessed 2026-04-29). View Source
- [2] PubChem. N-butyl-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide; CID 6468013. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6468013 (accessed 2026-04-29). View Source
- [3] PubChem. 4-(naphthalen-1-ylmethyl)-N-phenylpiperazine-1-carboxamide; CID 6467366. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6467366 (accessed 2026-04-29). View Source
